molecular formula C22H14BrClN2O4S B302604 5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Katalognummer B302604
Molekulargewicht: 517.8 g/mol
InChI-Schlüssel: LVEOARJXJGPXKF-LICLKQGHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with various cellular targets, including enzymes and receptors, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione are diverse and depend on the specific biological activity being studied. The compound has been found to modulate various cellular processes, including cell proliferation, apoptosis, and inflammation. It has also been found to interact with various enzymes, including proteases and kinases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its biological activity.

Zukünftige Richtungen

There are several future directions for the study of 5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to further investigate its mechanism of action and cellular targets to optimize its biological activity. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Additionally, the compound could be modified to improve its pharmacokinetic properties and reduce potential toxicity.
In conclusion, 5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising chemical compound that exhibits various biological activities and has the potential to be developed into a therapeutic agent. Further research is needed to fully understand its mechanism of action and optimize its biological activity.

Synthesemethoden

The synthesis of 5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-chlorobenzenethiol with 4-bromo-2-furaldehyde in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with 4-methylbenzaldehyde and barbituric acid in the presence of a catalyst to yield the final product.

Wissenschaftliche Forschungsanwendungen

5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess potent antimicrobial activity against various bacterial and fungal strains.

Eigenschaften

Produktname

5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Molekularformel

C22H14BrClN2O4S

Molekulargewicht

517.8 g/mol

IUPAC-Name

(5E)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H14BrClN2O4S/c1-12-2-6-14(7-3-12)26-20(28)17(19(27)25-22(26)29)10-15-11-18(23)21(30-15)31-16-8-4-13(24)5-9-16/h2-11H,1H3,(H,25,27,29)/b17-10+

InChI-Schlüssel

LVEOARJXJGPXKF-LICLKQGHSA-N

Isomerische SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br)/C(=O)NC2=O

SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br)C(=O)NC2=O

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(O3)SC4=CC=C(C=C4)Cl)Br)C(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.